molecular formula C16H13N3OS B2752564 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 120450-42-2

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2752564
CAS No.: 120450-42-2
M. Wt: 295.36
InChI Key: YCUZDGQNGZONJU-UHFFFAOYSA-N
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Description

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-methylphenyl group at position 5 and a benzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including anticancer, antimicrobial, and antiviral properties.

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11-7-5-6-10-13(11)15-18-19-16(21-15)17-14(20)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUZDGQNGZONJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-tolylthiosemicarbazide with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Synthetic Route:

    Starting Materials: o-Tolylthiosemicarbazide and benzoyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with triethylamine as a base.

    Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogens, nitrating agents; reactions are conducted under controlled temperatures to prevent over-substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit promising anticancer properties. For instance, a series of novel 1,3,4-thiadiazoles were synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. These studies demonstrated significant growth inhibition in several cancer types, suggesting that the thiadiazole moiety may enhance the compound's biological activity against cancer cells .

Mechanism of Action
The exact mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is believed that the compound interacts with specific biological targets involved in cell proliferation and apoptosis pathways. Ongoing research aims to elucidate these interactions further .

Antimicrobial Properties

Bacterial and Fungal Activity
this compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing the thiadiazole ring can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against various fungal strains. For example, compounds similar to this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .

Mechanism of Action

The mechanism of action of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s aromatic rings and heterocyclic structure allow it to interact with DNA and proteins, potentially leading to changes in gene expression and protein function.

Molecular Targets and Pathways:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, affecting signal transduction pathways.

    DNA/Proteins: Interaction with DNA and proteins, influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br, CF₃) enhance bioactivity but may increase cytotoxicity .
  • Methoxy groups improve solubility but reduce potency in some cases .

Pharmacological Activity Comparison

Anticancer Activity

  • Compound 7k (N-((5-(4-nitrobenzylideneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide): Exhibited GI₅₀ = 1.2 µM against HL-60 leukemia cells, comparable to Adriamycin .
  • Chalcone-thiadiazole hybrids (e.g., 5a, 5f): IC₅₀ = 6.92–16.35 µM against HL-60 cells but showed toxicity to normal lung cells (MRC-5) .
  • Bromo-substituted analogs: Achieved 100% survival in mice at 60 mg/kg, outperforming non-halogenated derivatives .

Antimicrobial Activity

  • N-(5-(3-(methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives : Inhibited Bacillus anthracis at MIC = 2 µg/mL, surpassing standard antibiotics .

Antiviral Activity

  • N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide (45): EC₅₀ = 31.4 µM against Influenza A H3N2, less potent than oseltamivir but a viable scaffold .

Structure-Activity Relationships (SAR)

  • Substituent Position: 2-Methylphenyl on thiadiazole: Enhances metabolic stability compared to pyridinyl analogs . Para-substitutions on benzamide (e.g., NO₂, CF₃): Improve target affinity but may reduce bioavailability .
  • Hybrid Pharmacophores :
    • Chalcone-thiadiazole hybrids (e.g., 5a) induce apoptosis via G2/M arrest, emphasizing the role of conjugated systems .

Biological Activity

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the formation of the thiadiazole ring followed by the attachment of the benzamide moiety. The general synthetic route includes:

  • Formation of Thiadiazole Ring : The reaction of 2-methylphenyl isothiocyanate with hydrazine derivatives leads to the formation of the thiadiazole core.
  • Benzamide Attachment : The thiadiazole is then reacted with benzoyl chloride to yield the final product.

Biological Activity

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. It acts by inhibiting specific kinases involved in cancer proliferation and survival pathways .
  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, although further research is needed to clarify these effects .

The precise mechanism of action for this compound remains an area of active investigation. However, it is believed to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as lipoxygenases (LOX), which play a role in inflammatory processes and cancer progression .
  • Receptor Interaction : There is evidence suggesting that it may bind to specific receptors involved in cell signaling pathways related to cancer growth and metastasis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against MCF-7 and A549 cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Study: Anticancer Evaluation

In a study evaluating the anticancer properties of this compound:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • Methodology : MTT assay was used to assess cell viability.
  • Results : The compound exhibited significant cytotoxicity with IC50 values in the micromolar range. It was compared favorably against doxorubicin, a standard chemotherapeutic agent.

Q & A

Q. Key Characterization Techniques :

TechniquePurposeExample Data from Literature
TLCPurity checkSingle spot development
Melting PointPhysical consistency160–165°C (uncorrected)
NMR (¹H/¹³C)Structural elucidationδ 7.2–8.1 ppm (aromatic protons)
IRFunctional group validation1660 cm⁻¹ (C=O stretch)
Mass SpectrometryMolecular ion confirmationm/z 350.40 (M⁺)

Basic: What techniques are essential for confirming the compound’s purity and structural integrity?

Answer:
A combination of analytical methods ensures accuracy:

  • TLC : Initial purity assessment using silica gel plates and UV visualization .
  • Melting Point : Consistency with literature values (e.g., ±2°C range) rules out major impurities .
  • Multinuclear NMR : ¹H NMR identifies proton environments (e.g., aromatic vs. methyl groups), while ¹³C NMR confirms carbonyl and thiadiazole carbons .
  • IR Spectroscopy : Validates amide (C=O) and thiadiazole (C=N) bonds .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:
Discrepancies often arise from tautomerism, solvent effects, or crystallinity. Strategies include:

Cross-validation : Compare NMR (solution state) with X-ray crystallography (solid state) to detect conformational differences .

Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) affecting peak splitting .

Computational Modeling : Use DFT calculations to predict NMR/IR spectra and match experimental data .

Crystallographic Data : Resolve ambiguities in bond lengths/angles (e.g., C–N vs. C–S distances in the thiadiazole ring) .

Advanced: How can synthetic protocols be optimized for higher yields and reproducibility?

Answer:
Key variables to optimize:

  • Catalyst/Solvent : Replace POCl₃ with milder agents (e.g., PCl₃) in polar aprotic solvents (DMF, DMSO) to reduce side reactions .
  • Microwave Irradiation : Reduces reaction time (from hours to minutes) and improves regioselectivity .
  • Workup Adjustments : Adjust pH during precipitation (e.g., pH 8–9 for ammonia-mediated crystallization) .
  • Scale-up Considerations : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Advanced: What role does X-ray crystallography play in understanding this compound’s properties?

Answer:
Single-crystal X-ray diffraction provides:

Bond Parameters : Confirms thiadiazole ring geometry (e.g., S–C bond lengths: ~1.70 Å) .

Intermolecular Interactions : Identifies hydrogen bonds (e.g., N–H⋯O) influencing crystal packing and solubility .

Hydration Effects : Detects water molecules in the lattice (e.g., hemihydrate forms) affecting stability .

Torsion Angles : Predicts conformational flexibility for docking studies (e.g., benzamide vs. thiadiazole dihedral angles) .

Advanced: How are computational methods like DFT used to study this compound?

Answer:
Density Functional Theory (DFT) applications include:

Electronic Structure : Calculates HOMO/LUMO energies to predict reactivity (e.g., nucleophilic attack at the thiadiazole ring) .

Vibrational Analysis : Assigns IR bands (e.g., C=O stretch at 1660 cm⁻¹) .

Docking Simulations : Models interactions with biological targets (e.g., enzyme active sites) using crystallographic data .

Solvent Effects : Predicts solubility parameters using COSMO-RS models .

Advanced: What strategies address low solubility in biological assays?

Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound integrity .
  • Salt Formation : React with HCl or sodium acetate to improve aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins for sustained release .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) for enhanced bioavailability .

Advanced: How are structure-activity relationships (SAR) explored for this compound?

Answer:
SAR studies focus on:

Substituent Variation : Modify the 2-methylphenyl or benzamide groups to alter steric/electronic profiles.

  • Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity .
  • Bulky substituents (e.g., -CF₃) improve target selectivity .

Biological Testing : Screen against cancer cell lines (e.g., MCF-7, HepG2) to correlate IC₅₀ values with structural features .

Pharmacophore Mapping : Identify critical moieties (e.g., thiadiazole ring) for binding using 3D-QSAR .

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